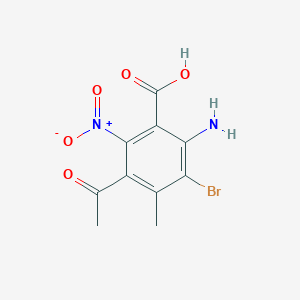
3-Acetyl-6-amino-5-bromo-4-methyl-2-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-6-amino-5-bromo-4-methyl-2-nitrobenzoic acid is an organic compound with a complex structure, characterized by the presence of multiple functional groups including an acetyl group, an amino group, a bromine atom, a methyl group, and a nitro group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-6-amino-5-bromo-4-methyl-2-nitrobenzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 4-methylbenzoic acid to introduce the nitro group. This is followed by bromination to add the bromine atom. Subsequent acetylation and amination steps introduce the acetyl and amino groups, respectively. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration, bromine or N-bromosuccinimide for bromination, and acetic anhydride for acetylation .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to increase reaction rates and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetyl-6-amino-5-bromo-4-methyl-2-nitrobenzoic acid can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product would be the corresponding amine.
Substitution: Depending on the nucleophile, products can vary widely, including hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
3-Acetyl-6-amino-5-bromo-4-methyl-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Acetyl-6-amino-5-bromo-4-methyl-2-nitrobenzoic acid depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific receptors. The presence of multiple functional groups allows it to engage in various interactions at the molecular level, affecting pathways such as signal transduction or metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Acetyl-6-amino-5-bromo-4-methylbenzoic acid: Lacks the nitro group, which may affect its reactivity and applications.
3-Acetyl-6-amino-4-methyl-2-nitrobenzoic acid: Lacks the bromine atom, which can influence its chemical behavior.
3-Acetyl-5-bromo-4-methyl-2-nitrobenzoic acid: Lacks the amino group, altering its potential biological activity.
Uniqueness
The unique combination of functional groups in 3-Acetyl-6-amino-5-bromo-4-methyl-2-nitrobenzoic acid makes it particularly versatile for various applications. The presence of both electron-donating and electron-withdrawing groups allows for fine-tuning of its chemical properties, making it a valuable compound in research and industry .
Propriétés
Numéro CAS |
34545-18-1 |
|---|---|
Formule moléculaire |
C10H9BrN2O5 |
Poids moléculaire |
317.09 g/mol |
Nom IUPAC |
5-acetyl-2-amino-3-bromo-4-methyl-6-nitrobenzoic acid |
InChI |
InChI=1S/C10H9BrN2O5/c1-3-5(4(2)14)9(13(17)18)6(10(15)16)8(12)7(3)11/h12H2,1-2H3,(H,15,16) |
Clé InChI |
JHEAAISOQKTQRA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1Br)N)C(=O)O)[N+](=O)[O-])C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(Cyclopropylamino)thieno[2,3-c]pyridin-7-yl]methanol](/img/structure/B13885414.png)
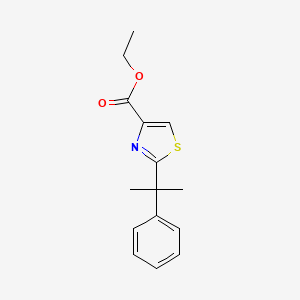


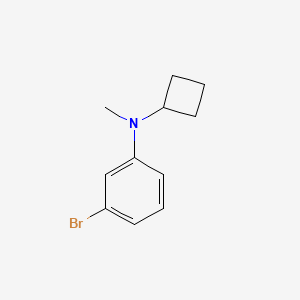

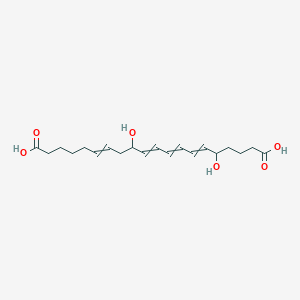
![2-(2-(methoxymethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13885465.png)
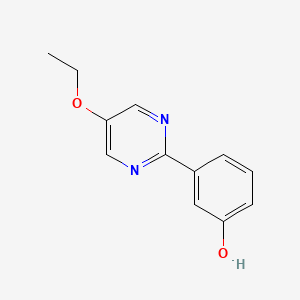
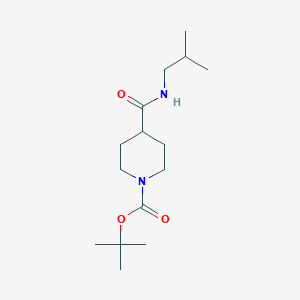
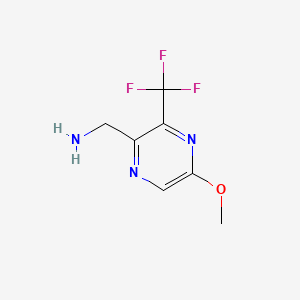
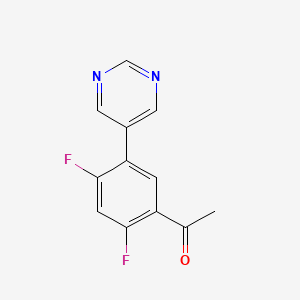
![1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one](/img/structure/B13885496.png)
